FLX475 was developed by RAPT Therapeutics, Inc., which focuses on immunology and drug discovery. The compound is classified under small molecule therapeutics, specifically targeting the CCR4 receptor, which plays a crucial role in immune regulation and tumor microenvironments . The patent for FLX475 is set to expire in 2037, reflecting its proprietary status in cancer treatment development .
The synthesis of FLX475 involves several key steps to ensure high chiral purity and yield. The process begins with the salification of an intermediate compound using hydrochloric acid, followed by catalytic hydrogenation to produce a chiral intermediate. This intermediate is then reacted with iodoethanol in the presence of an alkali to form another intermediate, from which the Boc protecting group is removed using acid. Finally, a reaction between two compounds yields FLX475.
FLX475 has a complex molecular structure that contributes to its biological activity. Detailed structural data can be derived from its chemical formula and spatial configuration.
FLX475's chemical reactivity is primarily characterized by its interactions with the CCR4 receptor and its ability to modulate immune cell behavior.
FLX475 operates through a well-defined mechanism that enhances anti-tumor immunity.
Understanding the physical and chemical properties of FLX475 is essential for its application in therapeutic contexts.
FLX475 is being explored for various scientific uses, primarily within oncology.
The C-C chemokine receptor type 4 (CCR4) has emerged as a pivotal therapeutic target in immuno-oncology due to its specific expression on immunosuppressive regulatory T cells (Tregs) and certain malignant cells. As a G protein-coupled receptor, CCR4 interacts with its ligands CCL17 (TARC) and CCL22 (MDC), creating chemotactic gradients that orchestrate immune cell trafficking within the tumor microenvironment (TME). This chemokine axis facilitates Treg recruitment to tumor sites, where these cells potently suppress antitumor immunity through multiple mechanisms, including cytokine secretion (IL-10, TGF-β), metabolic disruption, and direct inhibition of effector T cell function. The strategic blockade of CCR4 represents a promising approach to disrupt this immunosuppressive circuitry and enhance endogenous antitumor responses [1] [2].
CCR4 exhibits highly selective expression patterns on specific T-cell subsets that critically influence tumor progression. Beyond its initial identification on Th2 cells, CCR4 is abundantly expressed on skin-homing T cells, Th17 cells, and crucially, effector-type FOXP3+ regulatory T cells (Tregs). These CCR4+ Tregs represent the most immunosuppressive Treg subset, exhibiting enhanced suppression capabilities compared to CCR4- counterparts. Within the TME, tumor cells and stromal elements frequently overexpress CCR4 ligands (CCL17/CCL22), creating a chemotactic gradient that actively recruits CCR4+ Tregs from peripheral blood. This recruitment establishes an immunosuppressive niche that protects tumors from immune surveillance and limits response to immunotherapies [1] [2] [5].
Table 1: CCR4 Expression Patterns in Immune Cell Subsets
Cell Type | CCR4 Expression Level | Functional Significance in TME |
---|---|---|
Regulatory T cells (Tregs) | High | Mediates immunosuppression via effector T-cell inhibition |
Th2 Cells | High | Promotes type 2 immune responses and humoral immunity |
Skin-homing T cells | High | Facilitates cutaneous lymphocyte trafficking |
Th17 Cells | Moderate | Involved in neutrophilic inflammation |
Th1 Cells | Low/Negative | Limited role in CCR4-mediated trafficking |
CD8+ T cells | Low/Negative | Minimal direct involvement in CCR4 axis |
The functional consequences of CCR4/CCL22 signaling extend beyond chemotaxis. Preclinical models demonstrate that CCR4 engagement promotes Treg stability and enhances their immunosuppressive function through STAT5 signaling. In renal cell carcinoma models, CCR4 blockade not only reduced Treg infiltration but also triggered phenotypic shifts in tumor-associated myeloid populations, decreased immature myeloid suppressor cells, and enhanced natural killer (NK) cell activity. Importantly, the efficacy of CCR4 inhibition was abrogated in T cell-deficient models and after CD4+ T cell depletion, confirming the central role of adaptive immunity in mediating antitumor effects [5]. These findings highlight the complex immunomodulatory cascade initiated by CCR4 blockade that ultimately reverses the immunosuppressive character of the TME.
Epstein-Barr virus (EBV)-associated malignancies present a compelling biological rationale for CCR4-targeted therapies due to viral manipulation of the CCR4 axis. EBV establishes latent infection in various malignancies, including nasopharyngeal carcinoma (98% of cases), 10% of gastric carcinomas, and pyothorax-associated lymphoma (PAL). During type II/III latency, the viral latent membrane protein 1 (LMP1) potently induces the expression of CCR4 ligands through activation of NF-κB and p38/MAPK signaling pathways. LMP1, an integral membrane protein mimicking CD40 signaling, contains C-terminal activating regions (CTAR1/CTAR2) that engage TRAF adaptor proteins, ultimately driving transcription of multiple chemokines, including CCL17 and CCL22 [3] [6] [9].
Table 2: EBV-Associated Malignancies with CCR4/CCL22 Axis Involvement
Malignancy Type | EBV Association | CCL17/CCL22 Expression | Treg Infiltration |
---|---|---|---|
Pyothorax-associated lymphoma (PAL) | >95% | High (LMP1-dependent) | Dense CCR4+ Treg infiltrate |
Nasopharyngeal carcinoma | 98% | Tumor and stromal overexpression | Significant |
EBV+ gastric carcinoma | ~10% | Variable, often elevated | Moderate to high |
Lymphoepithelioma-like carcinomas | >90% | Consistent expression | Prominent |
In pyothorax-associated lymphoma (PAL), a prototypical EBV-associated lymphoma arising in chronic inflammatory environments, tumor cells abundantly secrete CCL17 and/or CCL22. This secretion creates a powerful chemotactic gradient for CCR4+ Tregs, which constitute a significant proportion of tumor-infiltrating lymphocytes. Comparative analyses revealed significantly higher CCL17/CCL22 production in PAL cell lines versus EBV-negative diffuse large B-cell lymphoma lines. Critically, in vitro migration assays demonstrated that PAL-derived chemokines efficiently attract CCR4+ Tregs, and this migration is specifically blocked by CCR4 antagonists. This viral hijacking of host chemokine pathways establishes an immunosuppressive microenvironment that facilitates immune evasion despite the antigenically foreign nature of EBV proteins [6].
Therapeutically, targeting CCR4 in EBV+ malignancies addresses a unique vulnerability. While immune checkpoint inhibitors reactivate pre-existing antitumor immunity, they do not adequately counteract the active recruitment of immunosuppressive cells. CCR4 blockade disrupts this recruitment mechanism at its source, potentially converting "immune-excluded" or "immune-desert" tumors into "inflamed" phenotypes more responsive to immunotherapy. This approach is particularly relevant for nasopharyngeal carcinoma and PAL, where standard therapies often yield suboptimal outcomes [6] [9].
The development of CCR4-targeted agents has progressed through distinct pharmacological eras, beginning with antibody-based approaches. Mogamulizumab, a first-in-class defucosylated, humanized monoclonal anti-CCR4 antibody, demonstrated the clinical potential of CCR4 inhibition. Approved in Japan (2014) and later in the US (2018) for relapsed/refractory adult T-cell leukemia/lymphoma (ATLL) and cutaneous T-cell lymphomas (CTCLs), mogamulizumab exerts dual mechanisms: blockade of CCR4 signaling and antibody-dependent cellular cytotoxicity (ADCC)-mediated depletion of CCR4+ malignant cells and Tregs. While effective in hematologic malignancies, its cell-depleting mechanism raised concerns for applications in solid tumors due to potential depletion of beneficial CCR4+ effector T cells in normal tissues [1] [2] [4].
Small molecule CCR4 antagonists emerged to overcome these limitations through selective receptor blockade without cell depletion. Early compounds like GSK2239633 (GlaxoSmithKline) and AZD-2098 (AstraZeneca) demonstrated proof-of-concept but faced pharmacokinetic challenges, including low exposure and insufficient target engagement in early clinical trials for asthma. These Class II antagonists, characterized by sulfonamide cores flanked by lipophilic arenes and heteroaromatic rings, bound an intracellular pocket on CCR4. While pharmacologically promising, their development in oncology was discontinued despite preclinical evidence of Treg migration inhibition [2].
FLX475 (now known as Tivumecirnon) represents the next generation of orally bioavailable, potent, and selective small molecule CCR4 antagonists. Its discovery stemmed from systematic optimization focused on achieving robust in vivo target engagement and favorable drug-like properties. FLX475 exhibits nanomolar potency against CCR4 (IC₅₀ ~184.02 mM in biochemical assays) and effectively blocks CCL17/CCL22 binding and subsequent receptor internalization. Unlike mogamulizumab, FLX475 specifically inhibits Treg trafficking into tumors without depleting Tregs systemically or affecting other immune subsets. This mechanism preserves peripheral immune homeostasis while selectively disrupting the intratumoral immunosuppressive niche [2] [8] [10].
Table 3: Evolution of CCR4-Targeted Therapeutic Agents
Agent Class | Representative Compound | Key Mechanism | Development Stage | Primary Applications |
---|---|---|---|---|
Monoclonal Antibody | Mogamulizumab | ADCC-mediated depletion + signaling blockade | Approved (ATLL, CTCL) | T-cell malignancies |
Class I Small Molecule | Early research compounds | Extracellular binding, signaling blockade | Preclinical | Inflammation, allergy |
Class II Small Molecule | GSK2239633, AZD-2098 | Intracellular binding, signaling blockade | Discontinued (asthma) | Allergy, inflammation |
Optimized Small Molecule | FLX475 (Tivumecirnon) | Selective signaling blockade without depletion | Phase I/II trials (NCT03674567) | Solid tumors, EBV+ malignancies |
The translational potential of FLX475 is amplified by biomarker-driven patient selection strategies. Analysis of The Cancer Genome Atlas (TCGA) data identified multiple tumor types exhibiting coordinated overexpression of CCL17/CCL22 genes and elevated Treg gene signatures. These include subsets of head and neck squamous cell carcinoma (including nasopharyngeal carcinoma), gastric adenocarcinoma, non-small cell lung cancer, and renal cell carcinoma. Such molecularly defined populations represent optimal candidates for FLX475 monotherapy or combination strategies. Current clinical trials are evaluating FLX475 both as a single agent and in combination with PD-1 inhibitors like pembrolizumab, particularly in patients with CCR4 ligand-high tumors, offering a precision immuno-oncology approach [2] [8].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4